2-Chlorobenzoic Acid-d4

Descripción general

Descripción

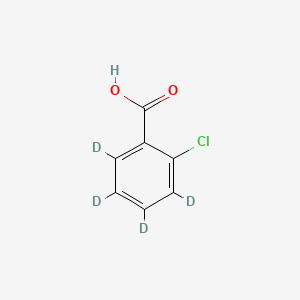

2-Chlorobenzoic Acid-d4 is the deuterium labeled 2-Chlorobenzoic acid . It is a white solid and is used in a variety of applications such as in the analysis of drug metabolites, chemical reactions, and in the study of protein-ligand interactions . This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, as it can serve as an internal standard for the quantification of other compounds in complex mixtures .

Synthesis Analysis

2-Chlorobenzoic Acid-d4 is prepared by the oxidation of 2-chlorotoluene . The laboratory scale reaction employs potassium permanganate . Alternatively, it arises by the hydrolysis of α,α,α-trichloro-2-toluene . The chloride is readily replaced by ammonia to 2-aminobenzoic acid .

Molecular Structure Analysis

The molecular structure of 2-Chlorobenzoic Acid-d4 has been studied using various spectroscopic techniques . The results of the molecular structure and vibrational frequencies obtained on the basis of calculations are presented and critically compared with the experimental IR data recorded in the gas phase .

Chemical Reactions Analysis

The chloride in 2-Chlorobenzoic Acid-d4 is readily replaced by ammonia to form 2-aminobenzoic acid . This reaction is an example of nucleophilic aromatic substitution, where the electron-rich ammonia molecule attacks the electron-poor aromatic ring.

Physical And Chemical Properties Analysis

2-Chlorobenzoic Acid-d4 is a white solid . It is soluble in DMSO and Methanol . The molecular formula of 2-Chlorobenzoic Acid-d4 is C7HClD4O2 and its molecular weight is 160.59 g/mol .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Reference Tool

2-Chlorobenzoic Acid-d4 is used as a reference tool in synthetic chemistry . It is a stable isotope-labelled compound, which means it contains non-radioactive isotopes that can be used to trace the path of the compound in a system .

Bioremediation

2-Chlorobenzoic Acid-d4 can be involved in the bioremediation of Chlorobenzoic Acids . Bioremediation is a process used to treat contaminated media, including water, soil and subsurface material, by altering environmental conditions to stimulate growth of microorganisms and degrade the target pollutants .

Herbicide and Insecticide Degradation

Chlorobenzoic acids (CBAs), including 2-Chlorobenzoic Acid-d4, can be formed as intermediates during the degradation of certain herbicides and insecticides . For example, 2,6-CBA is formed as an intermediate during microbial degradation of dichlobenil .

Drug Metabolism

2-Chlorobenzoic Acid-d4 can also be formed during the metabolism of certain drugs in living organisms, including mammals . For instance, from the decomposition of indomethacin, an anti-inflammatory drug, arises 4-CBA .

Environmental Pollution Indicator

The presence of 2-Chlorobenzoic Acid-d4 in the environment can indicate pollution from certain sources, such as the degradation of polychlorinated biphenyls (PCBs) . PCBs are degraded by bacteria and fungi, and CBAs are formed as final degradation products .

Thermodynamic Studies

2-Chlorobenzoic Acid-d4 can be used in thermodynamic studies . For example, vapor pressures of 2-Chlorobenzoic Acid-d4 and other chlorobenzoic acids can be used to determine pure-component PC-SAFT parameters .

Safety and Hazards

2-Chlorobenzoic Acid-d4 may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention .

Mecanismo De Acción

Target of Action

2-Chlorobenzoic Acid-d4 is a deuterium-labeled compound . Deuterium, a stable isotope of hydrogen, is often incorporated into drug molecules as a tracer for quantitation during the drug development process

Mode of Action

It’s known that deuterium incorporation can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could alter the interaction of the compound with its targets and the resulting changes.

Biochemical Pathways

The compound’s deuterium labeling is used for quantitation in drug development, suggesting it may be involved in various biochemical pathways depending on the specific drug molecule it’s incorporated into .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied .

Result of Action

The use of deuterium labeling in drug development suggests it plays a role in tracking and quantifying the behavior of drug molecules in the body .

Propiedades

IUPAC Name |

2-chloro-3,4,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678654 | |

| Record name | 2-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzoic Acid-d4 | |

CAS RN |

1219795-28-4 | |

| Record name | 2-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)